molecular formula C14H15N5O3S B5826941 methyl 2-({[(1-allyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoate

methyl 2-({[(1-allyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoate

Cat. No.: B5826941
M. Wt: 333.37 g/mol
InChI Key: JUAHGEKNMBYMDJ-UHFFFAOYSA-N
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Description

Methyl 2-({[(1-allyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoate is a complex organic compound that features a tetrazole ring, a thioether linkage, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[(1-allyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoate typically involves multiple steps. One common route starts with the preparation of 1-allyl-1H-tetrazole, which is then reacted with a suitable thioacetylating agent to form the thioether linkage. The resulting intermediate is then coupled with methyl 2-aminobenzoate under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as toluene or dichloromethane, and catalysts like tetrabutylammonium iodide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(1-allyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-({[(1-allyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring, in particular, is known to mimic carboxylate groups, which can be important for binding to biological targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazole-containing molecules, such as:

    1-allyl-1H-tetrazole: A simpler molecule with a similar tetrazole ring structure.

    Methyl 2-aminobenzoate: Shares the benzoate ester moiety.

    Thioacetylated compounds: Contain similar thioether linkages.

Uniqueness

Methyl 2-({[(1-allyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoate is unique due to its combination of a tetrazole ring, thioether linkage, and benzoate ester. This unique structure may confer specific properties, such as enhanced binding affinity to biological targets or improved stability under certain conditions .

Properties

IUPAC Name

methyl 2-[[2-(1-prop-2-enyltetrazol-5-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3S/c1-3-8-19-14(16-17-18-19)23-9-12(20)15-11-7-5-4-6-10(11)13(21)22-2/h3-7H,1,8-9H2,2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAHGEKNMBYMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=NN2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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